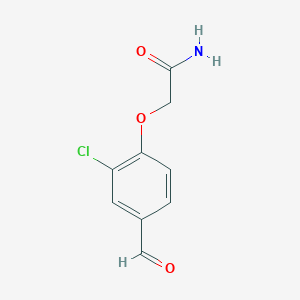
2-(2-Chloro-4-formylphenoxy)acetamide
Übersicht
Beschreibung
2-(2-Chloro-4-formylphenoxy)acetamide is a chemical compound with the molecular formula C9H8ClNO3. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a chloro group, a formyl group, and an acetamide group attached to a phenoxy ring.
Vorbereitungsmethoden
The synthesis of 2-(2-Chloro-4-formylphenoxy)acetamide typically involves the reaction of 2-chloro-4-formylphenol with chloroacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2-(2-Chloro-4-formylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-formylphenoxy)acetamide is a chemical compound primarily utilized as a building block in synthesizing various molecules. Its main application lies in the creation of Losartan analogs, which are investigated for medicinal applications, particularly where Losartan has shown therapeutic benefits.
Synthesis of Losartan Analogs
2-(2-Chloro-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide serves as a crucial intermediate in producing substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogs. These analogs incorporate 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI), the active metabolite of Losartan.
BCFI Moiety Application in Medicine
The BCFI moiety has significant potential in medicine . The synthesis involves the reaction of a morpholin-3-one derivative with chloroacetyl chloride in acetonitrile, yielding 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide . Reacting 2-(2-butyl-5-chloro-4-formyl-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide with substituted anilines in a mixture of methanol and glacial acetic acid at room temperature produces a key intermediate for synthesizing M2-29V analogs [4, 5].
Reaction Details
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| Morpholin-3-one derivative | Chloroacetyl chloride | Acetonitrile | 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide |
| 2-(2-butyl-5-chloro-4-formyl-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide | Substituted anilines | Methanol and glacial acetic acid at room temperature | Key intermediate for M2-29V analogs |
Potential Medicinal Applications
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-4-formylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro group can also participate in halogen bonding interactions with target proteins, enhancing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
2-(2-Chloro-4-formylphenoxy)acetamide can be compared with other similar compounds, such as:
2-(4-Chloro-2-formylphenoxy)acetamide: This compound has a similar structure but with the chloro and formyl groups in different positions on the phenoxy ring.
N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide: This compound has an additional phenyl group attached to the nitrogen atom of the acetamide group, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-3-6(4-12)1-2-8(7)14-5-9(11)13/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFRSTCPYRRWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20359643 | |
| Record name | 2-(2-chloro-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333743-26-3 | |
| Record name | 2-(2-chloro-4-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20359643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














